molecular formula C12H22N2O2 B7475833 N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide

Katalognummer B7475833
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: JVTMLMVECOMYRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide (CPP-115) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which has been associated with a range of therapeutic effects.

Wirkmechanismus

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which has been associated with a range of therapeutic effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. These include reducing neuronal excitability, increasing inhibitory tone, and reducing the release of other neurotransmitters such as dopamine and glutamate. Additionally, N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to increase the activity of GABA receptors, which can further enhance its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.

Zukünftige Richtungen

There are several future directions for research on N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide. One area of interest is its potential in treating drug addiction, particularly cocaine addiction. Additionally, N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide may have potential in treating other neurological disorders such as anxiety and depression. Further research is also needed to better understand the mechanisms underlying its therapeutic effects and to optimize its synthesis and dosing regimens for clinical use.

Synthesemethoden

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 4-hydroxypiperidine to form the intermediate compound, which is then further reacted with acetyl chloride to produce N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide. The synthesis process is complex and requires careful optimization to produce high yields of the desired product.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, it has been investigated for its potential in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide has also been studied for its potential in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-11-5-7-14(8-6-11)9-12(16)13-10-3-1-2-4-10/h10-11,15H,1-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTMLMVECOMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-hydroxypiperidin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.